Dimethylsulfamoyl vs. Methanesulfonyl: Predicted logP Impact
The dimethylsulfamoyl group on the piperidine nitrogen of the target compound increases polar surface area relative to a methanesulfonyl group while maintaining similar molecular weight, resulting in a predicted logP difference of approximately −0.3 to −0.5 log units compared to the methanesulfonyl analog 3-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea (CAS 1396811-50-9) [1]. This shift is relevant for optimizing aqueous solubility and reducing non-specific protein binding while preserving sufficient membrane permeability.
| Evidence Dimension | Predicted partition coefficient (logP) based on fragment contributions |
|---|---|
| Target Compound Data | Predicted logP ~1.5–1.8 (estimated using fragment constants for N,N-dimethylsulfamoyl and phenoxyethyl urea moieties) [1] |
| Comparator Or Baseline | 3-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea (CAS 1396811-50-9, MW 355.5): predicted logP ~2.0–2.3 |
| Quantified Difference | Predicted logP reduction of approximately 0.3–0.5 log units for the dimethylsulfamoyl analog |
| Conditions | Computed logP estimation using additive fragment-based methods; not experimentally determined for these specific compounds |
Why This Matters
Lower predicted logP suggests potentially improved aqueous solubility and reduced non-specific binding, which can be advantageous in biochemical assays requiring higher compound concentrations.
- [1] Kuujia.com. Product page: 3-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea, CAS 1396811-50-9. Used for structural comparison and molecular formula/weight data. View Source
